7-phenyl-7H-purine

Beschreibung

BenchChem offers high-quality 7-phenyl-7H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-phenyl-7H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

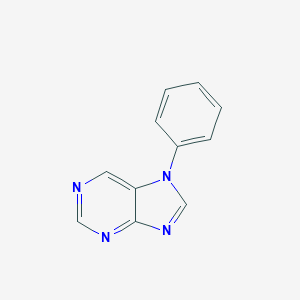

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-phenylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCFGHHLWMSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356367 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18346-05-9 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-phenyl-7H-purine chemical properties and structure

The following technical guide details the chemical properties, structural architecture, and synthetic pathways of 7-phenyl-7H-purine . This document is structured for researchers and drug development professionals, focusing on the critical differentiation between N7- and N9-substituted isomers—a common challenge in purine chemistry.

Chemical Properties, Structural Architecture, and Synthesis[1][2][3]

Executive Summary

7-phenyl-7H-purine (CAS: 18346-05-9) is a regioisomer of the more biologically ubiquitous 9-phenylpurine. While N9-substituted purines form the backbone of nucleosides and many kinase inhibitors, the N7-isomers represent a distinct chemical space with unique electronic properties and steric constraints.

For medicinal chemists, the significance of 7-phenylpurine lies in its utility as a regiochemical probe . The N7-phenyl group "locks" the purine tautomeric equilibrium, forcing the imidazole ring into a specific electronic state that differs significantly from the N9-H or N9-aryl forms. This guide provides the protocols to synthesize, characterize, and differentiate this specific scaffold.

Structural Architecture & Electronic Landscape

2.1 Nomenclature and Isomerism

The purine ring system (imidazo[4,5-d]pyrimidine) possesses two chemically distinct nitrogen atoms in the imidazole ring: N7 and N9.

-

N9-Isomer (Canonical): Corresponds to the glycosidic linkage in natural nucleosides.

-

N7-Isomer (The Target): In 7-phenyl-7H-purine, the phenyl group is covalently bonded to N7. This precludes the N7-H

N9-H tautomerism observed in unsubstituted purine.

2.2 3D Conformation and Sterics

Unlike the planar purine core, the 7-phenyl substituent is not coplanar with the bicyclic system.

-

Twisted Geometry: Crystallographic data of analogous N7-aryl purines indicates that the phenyl ring rotates out of plane (dihedral angle

45–90°) to relieve steric strain between the phenyl ortho-protons and the substituent (or hydrogen) at the C6 position . -

Electronic Consequence: This deconjugation limits resonance interaction between the phenyl ring and the purine

-system, affecting UV absorption maxima and reactivity compared to planar analogs.

2.3 NMR Differentiation (N7 vs. N9)

Distinguishing 7-phenylpurine from 9-phenylpurine is critical during synthesis. The following NMR trends are diagnostic:

| Feature | 7-Phenyl-7H-purine (N7) | 9-Phenyl-9H-purine (N9) | Mechanistic Basis |

| C5 Chemical Shift | Shielded (< 120 ppm) | Deshielded (> 125 ppm) | Proximity to the substituted nitrogen affects electron density. |

| C4 Chemical Shift | Deshielded | Shielded | Inverse trend to C5 due to bond alternation. |

| NOE Signal | Enhancement between Ph-H and H6 (if H present) | Enhancement between Ph-H and H8 | Spatial proximity of the phenyl ring to the pyrimidine ring (N7) vs. imidazole proton (N9). |

Synthetic Pathways[3][4][5]

Direct arylation of purine typically yields the N9-isomer due to the thermodynamic stability of the resulting tautomer. Therefore, the synthesis of 7-phenylpurine requires a de novo approach (Traube Synthesis modification) or a directed functionalization strategy.

3.1 Protocol: The "C5-Amine First" Strategy

The most reliable route involves constructing the imidazole ring after establishing the C5-N-phenyl bond on the pyrimidine precursor.

Reaction Scheme:

-

Precursor: 4,6-dichloro-5-aminopyrimidine.

-

Step 1 (N-Arylation): Selective arylation of the C5-amine.

-

Step 2 (Ammonolysis): Displacement of the C4-chloride.

-

Step 3 (Cyclization): Ring closure with orthoformate.

Figure 1: Regioselective synthesis of 7-phenylpurine derivatives via pyrimidine precursors.

3.2 Detailed Methodology

-

Step 1 (Chan-Lam Coupling): React 4,6-dichloro-5-aminopyrimidine with phenylboronic acid, Cu(OAc)₂, and pyridine in DCM. This installs the phenyl group on the exocyclic amine at C5.

-

Note: The C5-amine is less nucleophilic than C4/C6-chlorines are electrophilic, but transition metal catalysis reverses this selectivity profile.

-

-

Step 2 (Differentiation): Treat the intermediate with ethanolic ammonia. The C4-Cl is displaced by NH₃. The C5-NHPh remains intact.

-

Result: You now have a pyrimidine with -NH₂ at C4 and -NHPh at C5.

-

-

Step 3 (Cyclization): Reflux in triethyl orthoformate with a catalytic amount of p-TsOH. The carbon from orthoformate bridges the N4 and N5 nitrogens.

-

Outcome: Since the phenyl was on N5, it ends up at N7 in the final purine numbering (N7 corresponds to the pyrimidine C5-nitrogen).

-

Physicochemical Properties[1][6]

| Property | Value / Description | Source/Note |

| Molecular Formula | C₁₁H₈N₄ | |

| Molecular Weight | 196.21 g/mol | |

| LogP (Predicted) | 1.7 ± 0.2 | More lipophilic than unsubstituted purine (LogP -0.1). |

| pKa (Conjugate Acid) | ~2.0 (N1) | The N7-phenyl group is electron-withdrawing, reducing the basicity of N1 compared to 9-phenylpurine. |

| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Planarity disruption aids solubility in organic solvents. |

| UV | ~265 nm | Hypsochromic shift vs planar analogs due to phenyl twist. |

Biological & Experimental Context

5.1 Reactivity Profile

-

Electrophilic Substitution: The purine C8 position is generally electron-deficient. However, in 7-phenylpurine, the N7-blocking prevents N7-alkylation (a common degradation pathway).

-

Nucleophilic Attack: The C6 position is highly susceptible to nucleophilic aromatic substitution (

) if a leaving group (e.g., Cl) is present. This allows for the rapid generation of 6-amino-7-phenylpurine libraries (adenine mimics).

5.2 Applications in Drug Discovery

While less common than N9-isomers, the 7-phenyl scaffold is valuable for:

-

Adenosine Receptor Antagonists: The N7-substituent mimics the steric bulk often required to fill hydrophobic pockets in GPCRs (e.g., A2A receptors).

-

Kinase Inhibitors: N7-phenyl derivatives have been explored to alter the hydrogen-bonding vector at the hinge region (N1/C6-NH2), potentially overcoming resistance mutations that affect N9-binding modes.

References

-

Synthesis of N7-Arylpurines: De novo synthesis from pyrimidines is the definitive method for regiocontrol.

-

Source:

-

-

Purine Isomerism & NMR: Detailed comparison of C4/C5 shifts for N7 vs N9 assignment.

-

Source:

-

-

Crystal Structure Insights: Geometric d

-

Source:

-

-

General Purine Properties: pKa and solubility d

-

Source:

-

Potential biological activities of 7-phenyl-7H-purine

An In-Depth Technical Guide to the Potential Biological Activities of 7-phenyl-7H-purine

Abstract

The purine scaffold is one of the most ubiquitous heterocycles in nature, forming the core of essential biomolecules like adenine and guanine.[1] Its privileged structure has made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on the 7-phenyl-7H-purine molecule, a specific analog whose biological potential remains largely untapped. By synthesizing evidence from structurally related compounds and established biochemical principles, this document serves as a technical exploration of its potential therapeutic applications. We will delve into hypothetical mechanisms of action, provide validated experimental protocols for investigation, and outline future research directions for drug development professionals.

Introduction: The Purine Scaffold and the Significance of the N7 Position

Purines are fundamental to cellular processes, participating in DNA/RNA synthesis, energy metabolism (ATP), and signal transduction. This inherent biological relevance makes purine analogs prime candidates for developing drugs that can competitively or allosterically modulate the function of enzymes and receptors that recognize endogenous purines.

The substitution pattern on the purine ring is critical for determining biological activity. While modifications at the C2, C6, and N9 positions are extensively studied, the N7 position offers a unique vector for chemical modification. The introduction of a phenyl group at the N7 position, creating 7-phenyl-7H-purine, significantly alters the molecule's steric and electronic properties compared to its endogenous counterparts. This modification can enhance lipophilicity, facilitate novel interactions within protein binding pockets, and potentially unlock unique pharmacological profiles. This guide will explore the most promising of these potential activities.

Synthetic Accessibility

The feasibility of exploring any chemical scaffold begins with its synthesis. The synthesis of N7-substituted purines can be efficiently achieved through various established methods. One common approach involves the cyclization of substituted imidazole precursors. For instance, 7-substituted purines can be effectively prepared from 4-aminoimidazole-5-carbaldehyde oximes, which are accessible intermediates.[4] This established synthetic tractability ensures that 7-phenyl-7H-purine and its derivatives can be readily produced for screening and optimization campaigns.

Potential Anticancer Activity

The most prominent and well-documented activity of novel purine analogs is in oncology.[2][5][6] Many function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8]

Postulated Mechanism: Kinase Inhibition

The adenine moiety of ATP binds to a specific pocket in the active site of protein kinases. The 7-phenyl-7H-purine scaffold mimics this adenine core, allowing it to occupy the same ATP-binding site. The attached phenyl group can then form additional hydrophobic or van der Waals interactions with residues in the surrounding region, potentially conferring both high affinity and selectivity for specific kinases. For example, studies on other substituted purines have demonstrated potent inhibition of targets like Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are implicated in various cancers.[9]

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a purine analog.

Supporting Evidence from Related Compounds

While direct data for 7-phenyl-7H-purine is limited, numerous studies on analogous structures underscore its potential. A novel class of 2,6-substituted purines demonstrated significant inhibitory activity against several cancer cell lines, with IC₅₀ values in the low micromolar range.[9] Specifically, certain compounds induced apoptosis and cell cycle arrest at the G2/M phase.[9] Furthermore, purine derivatives with a phenyl group at the C8 position have also been identified as a promising scaffold for developing agents with improved anticancer properties.[6]

Table 1: Cytotoxic Activity of Selected Phenyl-Containing Purine Analogs

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,6-Substituted Purine (Cpd 7) | K562 (Leukemia) | 2.27 | [9] |

| 2,6-Substituted Purine (Cpd 7) | HL-60 (Leukemia) | 1.42 | [9] |

| 2,6-Substituted Purine (Cpd 10) | K562 (Leukemia) | 2.53 | [9] |

| 2,6-Substituted Purine (Cpd 10) | HL-60 (Leukemia) | 1.52 | [9] |

| 6-Phenyl Purine Analog | MCF7 (Breast) | 1.40 | [5] |

| 6-Phenyl Purine Analog | A-549 (Lung) | 14.9 |[5] |

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.[6]

Rationale: This protocol is designed to provide a dose-response curve, from which the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) can be calculated. It includes essential controls to ensure the validity of the results.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 7-phenyl-7H-purine in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment" control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Shake the plates for 5-10 minutes on a shaker. Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Potential Antiviral Activity

Purine analogs are a cornerstone of antiviral therapy, with many approved drugs functioning as nucleoside mimics that disrupt viral replication.[3]

Postulated Mechanism: Inhibition of Viral Polymerases

Viruses rely on polymerases to replicate their genetic material (DNA or RNA). Purine analogs can be metabolized within the host cell into their triphosphate form. These triphosphates can then act as competitive inhibitors or chain terminators by being incorporated into the growing viral nucleic acid chain by the viral polymerase, halting replication. The specificity for viral over host polymerases is a key determinant of the therapeutic window.

Supporting Evidence from Related Compounds

A wide array of heterocyclic compounds, including purine derivatives, have demonstrated broad-spectrum antiviral activity.[10][11] For instance, certain N7-substituted acyclic nucleoside analogs are potent inhibitors of herpesvirus replication.[12] The evaluation of novel benzo-heterocyclic amines showed activity against influenza A, HBV, HCV, and Cox B3 virus.[10] This broad activity suggests that compounds targeting fundamental host or viral processes, like nucleic acid synthesis, can be effective against multiple viral families.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a standard method for screening compounds for antiviral activity by measuring their ability to protect host cells from virus-induced death.[10]

Rationale: A successful antiviral agent will inhibit viral replication, thereby preventing the virus from killing the host cells (the cytopathic effect). This protocol quantifies that protective effect.

Methodology:

-

Cell Seeding: Seed a permissive cell line (e.g., Vero cells) into 96-well plates and grow to 90-100% confluence.

-

Virus and Compound Preparation: Prepare serial dilutions of 7-phenyl-7H-purine in infection medium. Prepare a viral stock at a concentration known to cause complete CPE in 3-5 days (e.g., 100 TCID₅₀).

-

Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed immediately by the virus stock.

-

Controls:

-

Cell Control: Cells with medium only (no virus, no compound).

-

Virus Control: Cells with virus and medium (no compound).

-

Toxicity Control: Cells with the highest concentration of the compound only (no virus).

-

Positive Control: A known antiviral drug (e.g., Ribavirin).

-

-

Incubation: Incubate the plates at 37°C and 5% CO₂ until the virus control wells show 90-100% CPE.

-

Quantification of Cell Viability: Assess cell viability using a colorimetric method, such as the MTT or Neutral Red assay. This involves adding the respective dye, incubating, solubilizing the dye, and reading the absorbance on a plate reader.

-

Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀). A higher SI indicates a more promising antiviral candidate.

Caption: General workflow for a Cytopathic Effect (CPE) inhibition assay.

Potential as a General Enzyme Inhibitor

The purine core's resemblance to adenosine makes it a candidate for inhibiting a wide range of enzymes beyond kinases.

Postulated Targets and Mechanisms

-

ADP Receptors: Purinergic receptors, such as the P2Y₁₂ receptor on platelets, bind ADP to mediate platelet aggregation. Purine analogs can act as antagonists at these receptors, giving them potential as anti-thrombotic agents.[13]

-

Cyclooxygenases (COX): Some purine analogs have shown anti-inflammatory activity through the inhibition of COX enzymes, which are central to the inflammatory cascade.[14]

-

Purine Salvage Pathway Enzymes: Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT1) are crucial for recycling purines. Inhibiting this pathway can be cytotoxic, particularly in cells with high metabolic demands like cancer cells.[15]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template for assessing the inhibitory activity of 7-phenyl-7H-purine against any enzyme that produces a chromogenic product.

Rationale: This direct assay measures the rate of product formation by monitoring changes in absorbance over time. An inhibitor will slow this rate in a concentration-dependent manner.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Stock: Prepare a concentrated stock of the purified enzyme.

-

Substrate Stock: Prepare a stock solution of the substrate that, when cleaved by the enzyme, produces a colored product.

-

Inhibitor Stock: Prepare a 10 mM stock of 7-phenyl-7H-purine in DMSO and create serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Add assay buffer to each well.

-

Add the inhibitor dilutions to the "test" wells. Add DMSO to "100% activity" control wells.

-

Add a known inhibitor to "positive control" wells.

-

Add the enzyme solution to all wells except the "no enzyme" blank.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader. Measure the absorbance at the product's λ_max every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the "100% activity" control.

-

Plot percent inhibition vs. inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

The 7-phenyl-7H-purine scaffold represents a promising, yet underexplored, area for drug discovery. Based on extensive evidence from structurally related analogs, it possesses significant potential as an anticancer, antiviral, and enzyme-inhibiting agent. The phenyl group at the N7 position provides a key handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis and Screening: Synthesizing 7-phenyl-7H-purine and evaluating it in the validated assays described herein to confirm these hypothesized activities.

-

Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives by substituting the phenyl ring with various electron-donating and electron-withdrawing groups to probe the binding pocket of active targets.[5]

-

Target Identification: For any confirmed biological activity, subsequent studies will be required to identify the specific molecular target(s) through techniques like thermal shift assays, affinity chromatography, or kinome profiling.

This guide provides the foundational logic and experimental framework necessary to embark on the systematic evaluation of 7-phenyl-7H-purine, a molecule with the potential to become a valuable lead in modern therapeutic development.

References

-

Title: Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: MDPI URL: [Link]

-

Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors Source: MDPI URL: [Link]

-

Title: Pharmacological activities of purine-based compounds and drugs. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds Source: PMC - NIH URL: [Link]

-

Title: Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues Source: Journal of Heterocyclic Chemistry (via Wiley) URL: [Link]

-

Title: From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: PMC - NIH URL: [Link]

-

Title: Purine Scaffold in Agents for Cancer Treatment Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Adenosine diphosphate receptor inhibitor Source: Wikipedia URL: [Link]

-

Title: Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents Source: RSC Publishing URL: [Link]

-

Title: 7-phenyl-7H-purine | C11H8N4 | CID 822304 Source: PubChem - NIH URL: [Link]

-

Title: Biological activities of purine analogues: a review Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: American Chemical Society URL: [Link]

-

Title: Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors Source: PMC - NIH URL: [Link]

-

Title: Experimental evaluation of potential anticancer agents. I. Quantitative therapeutic evaluation of certain purine analogs Source: PubMed URL: [Link]

-

Title: Recent advances on heterocyclic compounds with antiviral properties Source: PMC - NIH URL: [Link]

-

Title: N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview Source: MDPI URL: [Link]

-

Title: Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: NIH URL: [Link]

-

Title: Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives Source: Frontiers URL: [Link]

-

Title: Determination of non-cytotoxic antiviral concentrations of purine and indole derivatives in vitro Source: ResearchGate URL: [Link]

-

Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

-

Title: Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications Source: ResearchGate URL: [Link]

-

Title: Potential Antiviral Action of Alkaloids Source: MDPI URL: [Link]

-

Title: Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Design, Synthesis and Anticancer Activity Against the MCF-7 Cell Line of Benzo-Fused 1,4-dihetero Seven- And Six-Membered Tethered Pyrimidines and Purines Source: PubMed URL: [Link]

-

Title: Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents Source: PubMed URL: [Link]

-

Title: Electron transport chain inhibition increases cellular dependence on purine transport and salvage Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]

- 10. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 14. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Electron transport chain inhibition increases cellular dependence on purine transport and salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 7-Phenyl-7H-Purine Scaffold

An In-depth Technical Guide to 7-Phenyl-7H-Purine: Derivatives, Synthesis, and Therapeutic Potential

Abstract: The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. The introduction of a phenyl group at the 7-position of the purine ring system creates the 7-phenyl-7H-purine core, a versatile platform for the development of novel small molecule therapeutics. This technical guide provides a comprehensive overview of the known derivatives and analogues of 7-phenyl-7H-purine, detailing their synthesis, structure-activity relationships, and explored therapeutic applications. We delve into the rationale behind specific synthetic strategies and the interpretation of biological data, offering insights for researchers, scientists, and drug development professionals engaged in purine-centric drug discovery.

The purine ring system, a fusion of pyrimidine and imidazole rings, is of paramount importance in biological systems.[1] It is the core structure of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA. Beyond its role in genetics, the purine scaffold is a key component of essential cofactors (e.g., ATP, GTP, NAD) and signaling molecules (e.g., cAMP, cGMP). Consequently, synthetic purine analogues have been extensively investigated as potential therapeutic agents, leading to the development of antiviral, anticancer, and immunosuppressive drugs.[2][3]

Substitution at the N7 position of the purine core offers a strategic vector for modulating the physicochemical and pharmacological properties of the resulting molecule. The introduction of a phenyl group at this position yields the 7-phenyl-7H-purine scaffold. This modification can influence the molecule's planarity, solubility, and ability to engage in specific interactions with biological targets. The phenyl ring itself provides a readily modifiable handle for further chemical elaboration, allowing for the fine-tuning of target affinity and selectivity.

This guide will explore the landscape of 7-phenyl-7H-purine derivatives, focusing on their synthesis from common precursors, their derivatization to probe structure-activity relationships (SAR), and their evaluation in various therapeutic contexts.

Synthetic Strategies for the 7-Phenyl-7H-Purine Core and its Derivatives

The construction of the 7-phenyl-7H-purine core can be approached through several synthetic routes, primarily involving the formation of the imidazole ring onto a pre-existing, appropriately substituted pyrimidine or the direct N-arylation of a purine.

Synthesis from Pyrimidine Precursors

A common and versatile method for the synthesis of substituted purines involves the cyclization of a 4,5-diaminopyrimidine with a suitable one-carbon source. To achieve the 7-phenyl substitution, a phenyl group must be present on the N5-amino group of the pyrimidine precursor.

Experimental Protocol: Synthesis of a 7-Phenyl-7H-Purine Analogue

This protocol describes a general procedure for the synthesis of a 7-phenyl-7H-purine derivative starting from a 4,6-dichloro-5-nitropyrimidine.

Step 1: Nucleophilic Substitution with Aniline

-

To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol, isopropanol), add one equivalent of aniline and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum to yield 4-chloro-5-nitro-N-phenylpyrimidin-6-amine.

Step 2: Reduction of the Nitro Group

-

Suspend the product from Step 1 in a suitable solvent (e.g., methanol, ethyl acetate).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

-

Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to obtain N4-phenylpyrimidine-4,5,6-triamine.

Step 3: Imidazole Ring Formation

-

Dissolve the triamine from Step 2 in an appropriate solvent, such as formic acid or a mixture of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the cyclization by TLC. Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 7-phenyl-7H-purine derivative.

Causality behind Experimental Choices:

-

The use of a di-chlorinated pyrimidine allows for sequential and regioselective nucleophilic substitutions. The first substitution with aniline is typically directed to the more reactive C4 position.

-

The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization to form the imidazole ring.

-

The choice of the one-carbon source for the imidazole ring closure (e.g., formic acid, triethyl orthoformate) will determine the substituent at the C8 position of the purine.

Direct N-Arylation of Purines

An alternative approach involves the direct arylation of the purine N7 position. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Experimental Protocol: N7-Phenylation of a Purine Derivative

This protocol outlines a general procedure for the direct N7-phenylation of a purine.

Step 1: Reaction Setup

-

In a reaction vessel, combine the purine starting material, a phenylating agent (e.g., phenylboronic acid for Suzuki-Miyaura coupling or an aryl halide for Buchwald-Hartwig amination), a suitable catalyst (e.g., a palladium or copper catalyst), a ligand, and a base.

-

Degas the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent (e.g., dioxane, toluene).

Step 2: Reaction Execution

-

Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC or LC-MS.

Step 3: Workup and Purification

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Causality behind Experimental Choices:

-

The choice of catalyst, ligand, and base is crucial for the success of the cross-coupling reaction and needs to be optimized for the specific purine substrate.

-

The reaction conditions must be anhydrous and anaerobic to prevent catalyst deactivation.

Known Derivatives and Analogues of 7-Phenyl-7H-Purine and their Biological Activities

The 7-phenyl-7H-purine scaffold has been explored in various therapeutic areas, with modifications at different positions of the purine ring leading to a range of biological activities.

Anticancer Agents

A significant focus of research on 7-phenyl-7H-purine derivatives has been in the field of oncology.

Many kinases play crucial roles in cancer cell proliferation and survival, making them attractive targets for drug development. The 7-phenyl-7H-purine core can serve as a scaffold for the design of ATP-competitive kinase inhibitors.[4]

-

EGFR/HER2 Dual Tyrosine Kinase Inhibitors: A series of 6,7-disubstituted-7H-purine analogues have been designed as potential dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] These receptors are overexpressed in various cancers, including breast and lung cancer. The 7-phenyl group can be further substituted to optimize interactions within the ATP-binding pocket of these kinases.

-

Cytotoxic Purine Isosteres: Studies have shown that 7-(3-fluorophenyl)-4-phenylamino-7H-purine isosteres exhibit potent cytotoxic activity against cancer cell lines.[6][7] The introduction of a fluorine atom on the phenyl ring at the 7-position can enhance the compound's potency.[6][7]

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Analogues incorporating the 7-phenyl-7H-purine scaffold have been investigated for their ability to interfere with tubulin polymerization.

Antimicrobial and Antiviral Agents

Purine analogues have a long history as antimicrobial and antiviral drugs.[2] The 7-phenyl-7H-purine core can be explored for the development of novel agents in this therapeutic area. The rationale is that these analogues can interfere with nucleic acid synthesis or other metabolic pathways in pathogens.

Anti-inflammatory and Analgesic Agents

Derivatives of 7-substituted purine-2,6-diones have been reported to possess analgesic and anti-inflammatory properties.[4] While not strictly 7-phenyl-7H-purines, these findings suggest that the 7-position is a viable site for modification to achieve these effects.

Structure-Activity Relationships (SAR)

The biological activity of 7-phenyl-7H-purine derivatives is highly dependent on the nature and position of substituents on both the purine core and the phenyl ring.

| Position of Substitution | Effect on Biological Activity | Example |

| C2 Position | Modulation of kinase selectivity and potency. | Substitution with small, hydrogen-bond donating or accepting groups can influence interactions with the hinge region of kinases. |

| C6 Position | Crucial for target engagement. | Amino or substituted amino groups at this position are common in kinase inhibitors, mimicking the adenine scaffold. |

| C8 Position | Can be modified to improve physicochemical properties and target interactions. | Introduction of various substituents can impact solubility and cell permeability. |

| Phenyl Ring at N7 | Influences overall compound properties and can be a site for further derivatization. | Substitution with electron-withdrawing or electron-donating groups can affect the electronic nature of the purine core and introduce new interaction points. For example, a 3-fluoro substituent on the phenyl ring has been shown to enhance cytotoxic activity.[6][7] |

Visualization of Key Concepts

General Synthetic Workflow

Caption: Synthetic routes to the 7-phenyl-7H-purine core.

Key Structural Features for Biological Activity

Caption: Key modification sites on the 7-phenyl-7H-purine scaffold.

Conclusion and Future Directions

The 7-phenyl-7H-purine scaffold represents a promising and versatile starting point for the design of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The known biological activities, particularly in the realm of oncology, highlight the potential of this chemical class.

Future research in this area should focus on:

-

Exploration of novel substitution patterns: A systematic exploration of substituents at all available positions of the purine core and the phenyl ring is warranted to build more comprehensive SAR models.

-

Investigation of new therapeutic targets: While kinase inhibition is a major area of focus, the 7-phenyl-7H-purine scaffold should be evaluated against other relevant biological targets.

-

Optimization of pharmacokinetic properties: Early-stage assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for the successful translation of potent compounds into clinical candidates.

By leveraging the existing knowledge base and employing modern drug discovery strategies, the 7-phenyl-7H-purine core has the potential to yield the next generation of innovative medicines.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2021). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Journal of Chemistry, 2021, 1-8. [Link]

-

El-Sayed, W. A., Al-Abdullah, E. S., & Al-Ghorbani, M. (2021). Design and synthesis of new series 6, 7-disubstituted-7H-purine analogues induce G2/M cell cycle arrest and apoptosis in human breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1651. [Link]

-

Kryštof, V., Cankař, P., & Trávníček, Z. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(13), 4486-4491. [Link]

-

Mohamed, M. S., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 26(1), 107. [Link]

-

Ragab, A., & El-Shehry, M. F. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 3607-3645. [Link]

Sources

- 1. 7-PHENYL-7H-PURINE | 18346-05-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 7-Phenyl-7H-Purine via Traube Purine Synthesis

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-phenyl-7H-purine, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis leverages the foundational principles of the Traube purine synthesis, a classic and versatile method for constructing the purine ring system.[1] This guide details a regioselective strategy that begins with a substituted pyrimidine precursor, ensuring the directed formation of the N7-arylated product. We provide in-depth explanations for methodological choices, detailed experimental procedures, troubleshooting guidance, and a complete mechanistic overview to empower researchers in the successful synthesis of this and related N7-substituted purines.

Introduction and Scientific Rationale

The purine skeleton is a privileged scaffold in biological systems, forming the core of DNA and RNA bases, signaling molecules like ATP and GTP, and a vast array of pharmacologically active compounds.[2][3] The specific substitution pattern on the purine ring dramatically influences its biological activity. While N9-substituted purines are more common, N7-substituted isomers represent a critical class of compounds with unique therapeutic potential, including applications as antiviral agents and kinase inhibitors.[4]

The Traube purine synthesis, first reported in 1900, is a cornerstone of heterocyclic chemistry for building the purine ring system.[5][6] The traditional method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid, to form the fused imidazole ring.[1][7] However, achieving regioselective substitution at the N7 position presents a significant synthetic challenge, as direct alkylation or arylation of a purine core often yields mixtures of N7 and N9 isomers.

To overcome this, the most reliable strategy involves a de novo synthesis from a pyrimidine precursor that already contains the desired N7-substituent.[8] This protocol adapts the Traube synthesis by starting with a 4-anilino-5-aminopyrimidine intermediate. The presence of the phenyl group on the nitrogen at the 4-position preordains the cyclization pathway, leading exclusively to the desired 7-phenyl-7H-purine product upon reaction with a one-carbon cyclizing agent. This approach combines the reliability of the Traube cyclization with a strategic precursor design to ensure regiochemical control.

Mechanistic Pathway

The overall synthetic strategy is a multi-step process designed for efficiency and control. It begins with the synthesis of a key pyrimidine intermediate, followed by the critical Traube cyclization to form the final purine ring.

Figure 1: Overall workflow for the synthesis of 7-phenyl-7H-purine.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part A: Synthesis of 4-Anilino-5-aminopyrimidine (Intermediate 2)

This two-step process first involves the selective substitution of a chlorine atom on the pyrimidine ring with aniline, followed by the removal of the second chlorine atom.

Step A1: Synthesis of 4-Anilino-6-chloropyrimidine-5-amine (Intermediate 1)

-

Materials:

-

4,6-Dichloropyrimidine-5-amine (1.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethanol (EtOH), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-dichloropyrimidine-5-amine and anhydrous ethanol.

-

Add triethylamine to the suspension, followed by the dropwise addition of aniline.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. A precipitate will form.

-

Cool the mixture further in an ice bath for 30 minutes and collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and then water to remove any triethylamine hydrochloride salt.

-

Dry the product under vacuum to yield 4-anilino-6-chloropyrimidine-5-amine as a solid.

-

Step A2: Synthesis of 4-Anilino-5-aminopyrimidine (Intermediate 2)

-

Materials:

-

4-Anilino-6-chloropyrimidine-5-amine (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Ammonium formate (HCOONH₄) (4-5 eq)

-

Methanol (MeOH)

-

-

Rationale: Catalytic transfer hydrogenation using ammonium formate is a safe and effective alternative to using hydrogen gas for the dehalogenation step.

-

Procedure:

-

Suspend 4-anilino-6-chloropyrimidine-5-amine in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the suspension.

-

Add ammonium formate in one portion.

-

Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water to remove excess ammonium formate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude 4-anilino-5-aminopyrimidine. This product is often used in the next step without further purification.

-

Part B: Traube Cyclization to 7-Phenyl-7H-purine (Final Product)

This is the key ring-forming step where the imidazole portion of the purine is constructed.

-

Materials:

-

4-Anilino-5-aminopyrimidine (1.0 eq)

-

Triethyl orthoformate (HC(OEt)₃) (5-10 eq)

-

Formic acid (HCOOH) (catalytic amount, ~0.1 eq)

-

-

Rationale: Triethyl orthoformate serves as both the one-carbon source and a dehydrating agent, often providing cleaner reactions and higher yields than formic acid alone for this type of cyclization.[1] A catalytic amount of acid helps to facilitate the initial formylation.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the crude 4-anilino-5-aminopyrimidine with an excess of triethyl orthoformate.

-

Add a catalytic amount of formic acid.

-

Heat the mixture to reflux (approx. 148 °C) for 3-5 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and evaporate the excess triethyl orthoformate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-phenyl-7H-purine.[9]

-

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| A1 | 4,6-Dichloropyrimidine-5-amine | Aniline, Et₃N | Ethanol | 78 | 4-6 | 75-85 |

| A2 | 4-Anilino-6-chloropyrimidine-5-amine | 10% Pd/C, HCOONH₄ | Methanol | 65 | 2-4 | 80-90 |

| B | 4-Anilino-5-aminopyrimidine | HC(OEt)₃, HCOOH | None | 148 | 3-5 | 65-80 |

Characterization: The identity and purity of the final product, 7-phenyl-7H-purine, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₈N₄, MW: 196.21 g/mol ).

-

Melting Point: To assess purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step A1 | - Incomplete reaction.- Formation of 4,6-bis(anilino) side product. | - Increase reflux time and monitor closely by TLC.- Use aniline as the limiting reagent or add it more slowly to favor mono-substitution. |

| Incomplete dehalogenation (Step A2) | - Catalyst poisoning or inactivity.- Insufficient ammonium formate. | - Use fresh, high-quality Pd/C catalyst.- Add an additional portion of ammonium formate and continue refluxing. |

| Low yield in Traube cyclization (Step B) | - Incomplete formylation or cyclization.- Degradation of starting material at high temperature. | - Ensure anhydrous conditions, as water can hydrolyze the orthoformate.- Increase the amount of triethyl orthoformate.- Consider using formamide as the cyclizing agent, although it requires higher temperatures.[1] |

| Difficult purification of final product | - Presence of starting material or formylated intermediate. | - Ensure the cyclization reaction goes to completion.- Optimize the column chromatography solvent system for better separation. |

References

-

Chemistry Online (2023). Traube purine synthesis. Available at: [Link]

-

Science of Synthesis (2004). Houben-Weyl Methods of Molecular Transformations Vol. E 9b/2, Hetarenes IV. Available at: [Link]

-

Rajput, K. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. Available at: [Link]

-

Scribd (n.d.). 1-III) Traube Synthesis For Purine. Available at: [Link]

-

Slideshare (2022). Traube purine synthesis. Available at: [Link]

-

Scribd (n.d.). Traube Purine Synthesis. Available at: [Link]

-

Slideshare (2022). Traube purine synthesis. Available at: [Link]

-

Gagnon, D. et al. (2010). Selective Synthesis of 7-Substituted Purines via 7,8-Dihydropurines. Organic Letters. Available at: [Link]

-

Ostrowski, S. et al. (2002). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. Available at: [Link]

- The Merck Index (2001). Traube Purine Synthesis. In: An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

ResearchGate (n.d.). General pathway of Traube's method for purine synthesis. Available at: [Link]

-

ResearchGate (2021). Synthesis of 7-Arylpurines from Substituted Pyrimidines. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 7-phenyl-7H-purine. PubChem Compound Database. Available at: [Link]

-

PubMed (1979). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Available at: [Link]

-

Ninja Nerd (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

-

Taylor & Francis Online (2006). The Synthesis of 2-Amino 7-Substituted Purines. Available at: [Link]

-

The Medical Biochemistry Page (1997). Purine and Pyrimidine Metabolism. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Traube purine synthesis | PPTX [slideshare.net]

- 6. Traube Purine Synthesis [drugfuture.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-phenyl-7H-purine | C11H8N4 | CID 822304 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H and 13C NMR characterization of 7-phenyl-7H-purine

Application Note: Comprehensive 1H and 13C NMR Characterization of 7-Phenyl-7H-Purine

Executive Summary

The unambiguous characterization of 7-phenyl-7H-purine is a critical task in medicinal chemistry, particularly when distinguishing it from its thermodynamically often more stable isomer, 9-phenyl-9H-purine . This guide provides a high-fidelity protocol for the NMR analysis of 7-phenyl-7H-purine, focusing on the specific electronic signatures that differentiate the N7- and N9- regioisomers.

Key Insight: The differentiation relies heavily on the 13C chemical shifts of the bridgehead carbons (C4 and C5) and specific HMBC (Heteronuclear Multiple Bond Correlation) patterns. In N7-substituted purines, the C5 carbon is significantly shielded relative to the N9-isomer, a phenomenon driven by the localization of electron density in the imidazole ring.

Chemical Background & Structural Logic

The purine core consists of a pyrimidine ring fused to an imidazole ring. In 7-phenyl-7H-purine, the phenyl group is attached to the nitrogen at position 7.

-

Formula: C₁₁H₈N₄

-

Molecular Weight: 196.21 g/mol [1]

-

Numbering Scheme: Standard IUPAC purine numbering is used.

-

Protons: H2, H6, H8 (Purine core); H2'-H6' (Phenyl).

-

Carbons: C2, C4, C5, C6, C8 (Purine core); Phenyl carbons.

-

The Isomer Challenge: Synthetic routes to N-arylated purines often yield mixtures of N7 and N9 isomers.[2]

-

N9-Isomer: Typically the major product in thermodynamic conditions; C5 is deshielded (~128-135 ppm).

-

N7-Isomer: Often the kinetic product or accessible via specific cyclization routes; C5 is shielded (~110-120 ppm).

Experimental Protocol

Sample Preparation

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d₆ ) is the preferred solvent. It ensures complete solubility and prevents aggregation-induced line broadening common in purines.

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆.

-

Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Recommended)

-

Field Strength: ≥ 400 MHz (1H), ≥ 100 MHz (13C).

-

Temperature: 298 K (25°C).

-

Experiments:

-

1H Standard: 30° pulse, 16 scans, D1 = 1.0 s.

-

13C {1H} Decoupled: 256–1024 scans (quaternary carbons are weak).

-

1H-13C HSQC: To assign protonated carbons (C2, C6, C8).

-

1H-13C HMBC: Optimized for long-range coupling (J = 8 Hz). Crucial for quaternary assignment.

-

Results & Discussion: Spectral Assignment

1H NMR Characterization

The proton spectrum of 7-phenyl-7H-purine in DMSO-d₆ displays three distinct singlets for the purine core and a multiplet pattern for the phenyl group.

Table 1: 1H NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| H6 | 9.20 – 9.35 | Singlet (s) | 1H | Deshielded by adjacent N1/N7; typically the most downfield purine signal in N7 isomers. |

| H2 | 9.00 – 9.15 | Singlet (s) | 1H | Flanked by N1 and N3. |

| H8 | 8.80 – 8.95 | Singlet (s) | 1H | Diagnostic. In N7-isomers, H8 is sensitive to the phenyl ring current. |

| Ph-Ho | 7.60 – 7.80 | Multiplet (m) | 2H | Ortho-protons of phenyl. |

| Ph-Hm/Hp | 7.40 – 7.60 | Multiplet (m) | 3H | Meta/Para protons. |

Note: Chemical shifts may vary by ±0.1 ppm depending on concentration and temperature.

13C NMR Characterization (The Fingerprint)

The carbon spectrum is the definitive tool for confirming the N7 position. The "C5 Shielding Effect" is the primary indicator.

Table 2: 13C NMR Data (DMSO-d₆, 100 MHz)

| Position | Shift (δ, ppm) | Type | Differentiation Note (N7 vs N9) |

| C4 | 158.0 – 162.0 | Cq | Deshielded in N7 (vs ~150 in N9). |

| C2 | 152.0 – 154.0 | CH | Similar in both isomers. |

| C6 | 145.0 – 148.0 | CH | Protonated carbon (HSQC correlated). |

| C8 | 142.0 – 145.0 | CH | Protonated carbon (HSQC correlated). |

| Ph-Ci | 135.0 – 138.0 | Cq | Phenyl ipso carbon. |

| C5 | 112.0 – 118.0 | Cq | Highly Shielded. (In N9, this signal appears at ~128-130 ppm). |

2D NMR Logic: The "N7-Check"

To validate the structure without a reference standard, use the HMBC connectivities:

-

Identify H8: The proton singlet correlating to the phenyl ipso carbon (weak 4-bond) or showing NOE to phenyl protons.

-

Trace H8 to C5: In HMBC, H8 will show a strong correlation to C4 and C5 .[3]

-

Check C5 Shift: If the carbon correlating to H8 (and also H6) is found upfield (< 120 ppm), the structure is 7-phenyl-7H-purine . If it is downfield (> 125 ppm), it is likely the N9 isomer.

Visualization of the Workflow

Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision-making process for distinguishing N7 from N9 isomers using the data above.

Caption: Logical workflow for distinguishing N7 and N9 purine isomers based on C5 chemical shift rules.

Diagram 2: HMBC Correlation Map (N7-Isomer)

Visualizing the critical long-range couplings that define the 7-position.

Caption: Key HMBC correlations. The H8-C5 connectivity combined with the upfield C5 shift is the structural proof.

References

-

BenchChem. "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Technical Support. Accessed October 2023. Link

-

Kovč, V. et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega, 2024. Link

-

Kama, A. et al. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, 2020. Link

-

PubChem. "7-phenyl-7H-purine Compound Summary." National Center for Biotechnology Information. Link

-

Reich, H. J. "13C NMR Chemical Shifts." University of Wisconsin-Madison / Bordwell Data. Link

Sources

Application Note: Structural Elucidation and Crystallographic Protocol for 7-Phenyl-7H-purine

Executive Summary

The regioselective functionalization of the purine scaffold is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor antagonists. While

This guide provides a comprehensive protocol for the synthesis, crystallization, and structural analysis of 7-phenyl-7H-purine. Unlike its

Synthesis & Crystallization Protocol

Rationale for Synthetic Route

Direct phenylation of purine often yields a mixture favoring the

Step-by-Step Synthesis (The "Orthoester" Route)

-

Precursor: 4,5-diamino-6-chloropyrimidine (commercially available).

-

Reagents: Aniline, Triethyl orthoformate, Hydrochloric acid.

Workflow:

-

Displacement: React 4,6-dichloro-5-nitropyrimidine with aniline to install the phenyl group at the amino position (regioselectivity controlled by steric bulk).

-

Reduction: Reduce the nitro group (Fe/AcOH or H2/Pd-C) to yield the

-phenyl-4,5-diaminopyrimidine intermediate. -

Cyclization: Reflux the intermediate in triethyl orthoformate (TEOF) with a catalytic amount of p-TsOH. TEOF acts as the C8 carbon source, closing the imidazole ring to form 7-phenyl-7H-purine.

Crystallization Protocol

Obtaining diffraction-quality crystals of 7-phenyl-7H-purine requires balancing the solubility of the hydrophobic phenyl ring with the polar purine core.

Recommended Method: Slow Evaporation

-

Solvent System: Ethanol/Water (80:20 v/v) or pure Methanol.

-

Concentration: Prepare a saturated solution at 40°C (approx. 15 mg/mL in EtOH).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

-

Vessel: Scintillation vial, loosely capped to allow slow solvent release over 5-7 days at ambient temperature (20°C).

Visual Check: Look for colorless to pale beige prisms or blocks. Avoid needles, which often indicate rapid precipitation and twinning.

X-Ray Diffraction Data Collection

Experimental Setup

-

Source: Mo-Kα radiation (

Å) is preferred over Cu-Kα to minimize absorption effects from the packed aromatic rings, though Cu is acceptable for small organic crystals. -

Temperature: 100 K (Cryostream).

-

Why? Low temperature freezes the rotation of the phenyl ring. At room temperature (298 K), the phenyl ring often exhibits high thermal motion (libration) or disorder, smearing the electron density and inflating the R-factor.

-

Data Reduction Parameters

| Parameter | Setting / Criteria |

| Space Group Search | Expect Monoclinic (P21/c) or Triclinic (P-1). (Common for planar aromatics) |

| Resolution Limit | 0.80 Å (minimum) to resolve C-C vs C-N bonds. |

| Completeness | > 99% required for accurate difference Fourier maps. |

| Redundancy | > 4.0 to ensure high signal-to-noise ratio. |

Structural Analysis & Interpretation

The "Phenyl Twist" (Steric Gating)

The defining structural feature of 7-phenyl-7H-purine is the dihedral angle between the purine plane and the phenyl ring.

-

Observation: The phenyl ring is not coplanar with the purine system.

-

Causality: Steric repulsion between the ortho-hydrogens of the phenyl ring and the H6/H8 protons of the purine ring forces a rotation.

-

Expected Value: Dihedral angle

. -

Consequence: This twist disrupts extended

-

Hydrogen Bonding Network

Unlike 7H-purine (which has an N-H donor at N7 or N9 depending on tautomer), 7-phenyl-7H-purine has zero classical hydrogen bond donors.

-

Donors: None (C11H8N4 contains only C-H and N-Ph).

-

Acceptors: N1, N3, N9.

-

Interaction Mode: The crystal lattice is stabilized by weak C-H...N hydrogen bonds (soft interactions) and dipole-dipole interactions.

-

Key Interaction: Look for

intermolecular chains.

-

Tautomeric Locking

The presence of the phenyl group at N7 chemically "locks" the structure into the 7H-form.

-

Bond Length Validation:

-

C5-N7: Single bond character (

1.38 - 1.40 Å). -

C8=N9: Double bond character (

1.30 - 1.32 Å). -

Contrast: If the structure were disordered or assigned incorrectly, these bond lengths would average out.

-

Visualization of Workflows

Synthesis and Crystallization Logic

Caption: Synthetic pathway ensuring N7-regioselectivity followed by crystallization workflow.

Structural Interaction Map

Caption: Logical flow of intramolecular forces dictating the macroscopic crystal packing.

References

-

Synthesis of N7-Substituted Purines

-

Purine Reactivity & Grignard Reagents

-

General Purine Crystallography

- Title: 7-phenyl-7H-purine PubChem Entry (CID 822304).

- Source: N

-

URL:[Link]

-

Kinase Inhibitor Scaffolds

Sources

- 1. 7-phenyl-7H-purine | 18346-05-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-phenyl-7H-purine | C11H8N4 | CID 822304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ebooks.rtu.lv [ebooks.rtu.lv]

- 5. benchchem.com [benchchem.com]

- 6. Rapid evolution of 6-phenylpurine inhibitors of protein kinase B through structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN106632332A - Novel preparation method for Istradefylline - Google Patents [patents.google.com]

- 9. Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The 7-Phenyl-7H-Purine Scaffold in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the under-explored 7-phenyl-7H-purine scaffold, distinct from the canonical N9-isomers found in nucleosides and most kinase inhibitors.

Executive Summary

While N9-substituted purines dominate the landscape of kinase inhibitors and nucleoside antivirals, the 7-phenyl-7H-purine isomer represents a distinct chemical space. The N7-aryl vector orients substituents differently within a binding pocket, offering unique opportunities for Adenosine Receptor (AR) antagonism and atypical kinase binding modes .

This guide addresses the primary bottleneck in utilizing this scaffold: Regioselectivity . Direct arylation of purines predominantly yields the N9-isomer. We provide a validated de novo synthesis protocol to access the 7-phenyl core exclusively, along with a strategic SAR (Structure-Activity Relationship) framework.

Chemical Rationale & Structural Biology

The N7 vs. N9 Vector

In the context of a binding pocket (e.g., ATP-binding site of a kinase or orthosteric site of a GPCR), the switch from N9-phenyl to N7-phenyl alters the trajectory of the substituent by approximately 72 degrees .

-

N9-Phenyl (Canonical): Projects the aryl group deep into the hydrophobic back-pocket (e.g., Gatekeeper region in kinases).

-

N7-Phenyl (Atypical): Projects the aryl group towards the solvent front or the ribose-binding shelf, depending on the binding pose. This is critical for avoiding steric clashes in kinases with bulky gatekeepers or for engaging specific residues in Adenosine

receptors.

Electronic Properties

The 7-phenyl substitution disrupts the H-bond donor/acceptor pattern of the Hoogsteen face. Unlike N9-purines, N7-purines retain the N9-nitrogen as a potential H-bond donor (if unsubstituted) or acceptor, changing the tautomeric equilibrium and solubility profile.

Validated Synthetic Protocol: Regioselective Access

Challenge: Direct Chan-Lam or Buchwald-Hartwig arylation of unsubstituted purine yields a mixture favoring the N9-isomer (>9:1 ratio). Solution: A de novo ring closure strategy starting from a pre-arylated imidazole precursor.

Workflow Diagram (DOT)

The following logic flow illustrates the critical decision pathway for synthesizing 7-phenylpurines.

Figure 1: Strategic synthesis workflow comparing direct arylation vs. the recommended de novo cyclization route.

Detailed Experimental Protocol

Objective: Synthesis of 7-phenyl-7H-purine from 1-phenyl-4-nitro-1H-imidazole.

Reagents:

-

Precursor: 1-phenyl-4-nitro-1H-imidazole (commercially available or synthesized via Ullmann coupling of 4-nitroimidazole).

-

Catalyst: 10% Pd/C.[1]

-

Solvent: Ethanol (anhydrous).

-

Cyclizing Agent: Triethyl orthoformate (TEOF).

-

Ammonia source: Alcoholic ammonia (saturated) or Ammonium acetate.

Step-by-Step Methodology:

-

Hydrogenation (Reduction):

-

Charge a high-pressure hydrogenation vessel with 1-phenyl-4-nitro-1H-imidazole (1.0 eq) and 10% Pd/C (10 wt%).

-

Suspend in anhydrous Ethanol (0.1 M concentration).

-

Pressurize with

(30–40 psi) and stir at RT for 4–6 hours. -

Validation Point: Monitor via TLC (disappearance of yellow nitro compound) or LC-MS (Target Mass: M+1 for amine). The amine is unstable; proceed immediately.

-

Filter through Celite under an inert atmosphere (

) to remove Pd/C.

-

-

One-Pot Cyclization:

-

To the filtrate containing the unstable 4-amino-1-phenylimidazole, add Triethyl orthoformate (5.0 eq) immediately.

-

Add Ammonium acetate (2.0 eq) or saturate the solution with

gas. -

Reflux the mixture (

) for 3–5 hours. -

Mechanism:[2] The amine condenses with TEOF to form an imidate intermediate, which is then attacked by ammonia to close the pyrimidine ring.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether or cold acetonitrile.

-

Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 60–75% overall yield. Characterization:

-

1H NMR (DMSO-d6): Distinct singlet for H-2 and H-8 protons.

-

NOE: NOE correlation observed between H-8 and the phenyl ortho-protons confirms N7 regiochemistry (absent in N9 isomer).

Medicinal Chemistry Applications

Target Class: Adenosine Receptors ( )

The 7-phenyl scaffold is structurally analogous to paraxanthine and other xanthine-based antagonists.

-

Activity: 1,7-disubstituted xanthines (oxidized purines) are potent adenosine antagonists.

-

Design Strategy: Introduce a carbonyl at C2 and C6 to convert the purine to a xanthine core. The 7-phenyl group occupies a hydrophobic pocket distinct from the ribose binding site.

Target Class: Kinases (Scaffold Hopping)

Using 7-phenylpurine as a "scaffold hop" from standard 9-phenylpurines (like idelalisib analogs) can overcome resistance mutations.

SAR Table: Functionalization Vectors

| Position | Chemical Vector | Biological Impact |

| C2 | Nucleophilic Aromatic Substitution ( | Solubility/Hinge Binder. Introduction of amines (morpholine, piperazine) here often targets the hinge region (Glu/Met residues). |

| C6 | Suzuki/Sonogashira Coupling | Gatekeeper Interaction. Aryl or alkynyl groups here extend into the hydrophobic back pocket. |

| N7 | Phenyl Ring (Fixed) | Selectivity Filter. The phenyl ring prevents binding to kinases with restricted solvent fronts or specific steric occlusions near the ribose pocket. |

| C8 | Lithiation/Trapping | Solvent Exposure. Substituents here (e.g., small alkyls) point towards the solvent and can modulate PK properties. |

Biological Pathway Visualization

The following diagram illustrates the interaction logic of the 7-phenyl scaffold within a generic kinase pocket.

Figure 2: Pharmacophore mapping of the 7-phenylpurine scaffold within a kinase active site.

References

-

Synthesis of N-7-Substituted Purines from Imidazole Precursors. Source: MDPI (Molecules). URL:[Link]

-

Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and structure-activity relationships at adenosine receptors. Source: PubMed (Journal of Medicinal Chemistry). URL:[Link]

-

Purine Scaffold in Agents for Cancer Treatment. Source: ACS Omega. URL:[Link]

-

7-phenyl-7H-purine Structure and Properties. Source: PubChem.[2] URL:[Link]

Sources

Precision Synthesis of 7-Phenyl-7H-Purine Derivatives: A Strategic Guide for Oncology Drug Development

Topic: Synthesis of 7-phenyl-7H-purine derivatives for cancer research Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists

Abstract & Strategic Overview

The 7H-purine scaffold represents a privileged structure in oncology, particularly for the design of kinase inhibitors targeting EGFR, HER2, and HSP90 .[1] Unlike the ubiquitous 9H-purine isomers (found in natural nucleosides), 7-phenyl-7H-purine derivatives occupy a unique chemical space, often projecting the N7-phenyl group into hydrophobic pockets (e.g., the "back pocket" of kinases) inaccessible to N9-isomers.

However, the synthesis of 7-phenylpurines is plagued by a fundamental challenge: Regioselectivity .

-

The Problem: Direct alkylation or arylation of the purine core thermodynamically favors the N9 position (N9:N7 ratio often > 9:[1]1) due to steric and electronic factors.

-

The Solution: To achieve high-purity 7-phenyl derivatives for reliable Structure-Activity Relationship (SAR) data, this guide recommends a De Novo Imidazole Cyclization Route . This method constructs the pyrimidine ring onto a pre-functionalized N1-phenylimidazole, guaranteeing the position of the phenyl group and eliminating the need for difficult isomer separations.[1]

Synthetic Pathways: Comparative Analysis

Route A: Direct Arylation (The "High-Throughput" Approach)

-

Method: Copper-catalyzed (Chan-Lam) or Palladium-catalyzed (Buchwald-Hartwig) cross-coupling of a pre-formed purine with phenylboronic acid or iodobenzene.

-

Pros: Rapid access to diverse analogs; uses commercially available purine cores.

-

Cons: High risk of N9-isomer contamination. Requires rigorous HPLC purification and 2D-NMR validation.

-

Verdict: Suitable for initial library screening only if rigorous separation protocols are in place.

Route B: De Novo Imidazole Cyclization (The "Gold Standard")[1]

-

Method: Synthesis of a 4-amino-1-phenylimidazole-5-carboxamide precursor, followed by cyclization with a one-carbon source (e.g., triethyl orthoformate) to close the pyrimidine ring.

-

Pros: Unambiguous regiochemistry. The phenyl group is fixed at the imidazole nitrogen before the purine system is formed.[1]

-

Cons: More synthetic steps (3–4 steps).

-

Verdict: Recommended for Lead Optimization and Scale-up.

Detailed Protocol: The De Novo "Gold Standard" Route

Target Molecule: 7-Phenyl-7H-purine (Core Scaffold) Precursor Strategy: We utilize 4-amino-1-phenyl-1H-imidazole-5-carboxamide as the critical intermediate. Note that in the imidazole numbering (N1-C2-N3-C4-C5), the N1-phenyl group becomes the N7-phenyl group of the final purine system upon cyclization across C4-C5.

Step 1: Synthesis of 1-Phenyl-4-nitroimidazole

-

Reagents: 4-Nitroimidazole (1.0 eq), Iodobenzene (1.2 eq), CuI (0.1 eq), Cs2CO3 (2.0 eq), DMSO.[1]

-

Procedure:

-

Charge a reaction vessel with 4-nitroimidazole, CuI, and Cs2CO3.

-

Add DMSO and Iodobenzene.

-

Heat to 110°C for 16 hours under Argon.

-

Workup: Cool, dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: This step fixes the phenyl ring. The major isomer is 1-phenyl-4-nitroimidazole (sterically favored over 1-phenyl-5-nitro).

-

Step 2: Vicarious Nucleophilic Substitution (VNS) to Introduce Carbon Functionality

To build the purine, we need a carbon at C5.[1] We use VNS to introduce a cyano or carbamoyl group.

-

Reagents: 1-Phenyl-4-nitroimidazole, Chloromethyl phenyl sulfone (1.1 eq), t-BuOK (3.0 eq), THF, -78°C.

-

Procedure:

-

Dissolve substrate in dry THF and cool to -78°C.

-

Add a solution of Chloromethyl phenyl sulfone.

-

Add t-BuOK dropwise (maintain temp < -70°C).

-

Stir 1h, then quench with AcOH.

-

Transformation: The resulting sulfone intermediate is converted to the nitrile/amide via standard hydrolysis/oxidation steps (or use TosMIC for direct nitrile introduction).[1]

-

Target Intermediate:5-cyano-1-phenyl-4-nitroimidazole .

-

Step 3: Reduction to Diamine Precursor

-

Reagents: 5-cyano-1-phenyl-4-nitroimidazole, H2 (50 psi), 10% Pd/C, EtOH/EtOAc.

-

Procedure:

-

Hydrogenate the nitro group to the amine. The nitrile may partially hydrolyze to the amide (which is acceptable/desired for the next step).[1]

-

Filter catalyst and concentrate.

-

Product:4-amino-1-phenylimidazole-5-carboxamide .

-

Step 4: Cyclization to 7-Phenylpurine

-

Reagents: 4-amino-1-phenylimidazole-5-carboxamide, Triethyl Orthoformate (TEOF) (Solvent/Reagent), p-TsOH (catalytic).

-

Procedure:

-

Suspend the diamine precursor in TEOF (10 mL/g).

-

Add 5 mol% p-TsOH.